Fmoc-D-Orn(Ivdde)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

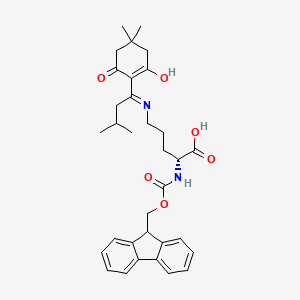

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZWSEOHAQFMBS-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-D-Orn(Ivdde)-OH: A Technical Guide to an Orthogonal Protection Strategy in Advanced Peptide Synthesis

Introduction: The Imperative for Orthogonal Control in Peptide Chemistry

In the intricate field of peptide science, the synthesis of complex architectures such as cyclic peptides, branched constructs, and site-specifically modified bioconjugates demands precise control over reactive functional groups. The principle of orthogonal protection is paramount, allowing for the selective deprotection of one functional group in the presence of others.[1][2] Fmoc-D-Orn(Ivdde)-OH has emerged as a cornerstone building block in modern Fmoc-based solid-phase peptide synthesis (SPPS), providing researchers with a robust tool for achieving this requisite level of control.[3][4]

This guide provides an in-depth examination of this compound, detailing its chemical properties, the logic behind its application, and field-proven protocols for its use. It is intended for researchers and drug development professionals who seek to leverage advanced peptide modification strategies.

Section 1: Chemical Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-ornithine. Its structure is characterized by two critical protecting groups that function orthogonally:

-

Nα-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group, stable to acidic conditions but readily cleaved by secondary amines like piperidine. This is the standard α-amino protection used in Fmoc-SPPS for peptide chain elongation.[5]

-

Nδ-Ivdde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): This group protects the side-chain (delta) amino group of ornithine. The Ivdde group is a more sterically hindered analogue of the Dde group, developed to offer greater stability and prevent migration during prolonged syntheses.[4][6][7] It is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions often used for final peptide cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][8] Its selective removal is achieved under mild nucleophilic conditions using hydrazine.[3][5]

The unique stability profile of the Ivdde group is the key to the utility of this reagent, enabling the selective exposure of the ornithine side-chain amine for on-resin modification at any desired step after its incorporation into the peptide sequence.[3][8]

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | References |

| CAS Number | 1272754-86-5 | [9][10] |

| Molecular Formula | C₃₃H₄₀N₂O₆ | [9][10][11] |

| Molecular Weight | 560.7 g/mol | [9][10] |

| Synonyms | Nα-Fmoc-Nδ-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-D-ornithine | [9][12] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in polar organic solvents like DMF and DMSO | [5] |

| Storage | Store at -20°C, sealed, away from moisture and light. | [11] |

Section 2: The Ivdde Deprotection Workflow: Mechanism and Protocol

The selective cleavage of the Ivdde group is a critical step that unlocks the potential of this building block. Understanding the mechanism and adhering to a validated protocol are essential for success.

Mechanism of Ivdde Cleavage

The removal of the Ivdde group is accomplished by treatment with a dilute solution of hydrazine (NH₂NH₂). The reaction proceeds via a nucleophilic attack by hydrazine on the enamine system of the Ivdde group. This is followed by an intramolecular cyclization that releases the free amine of the ornithine side chain and forms a stable, chromophoric indazole byproduct.[4][8]

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm, allowing for real-time spectrophotometric monitoring of the deprotection reaction's progress.[3][8]

Experimental Protocol: On-Resin Ivdde Cleavage

This protocol details a self-validating system for the efficient and selective removal of the Ivdde protecting group from a peptide synthesized on a solid support.

Causality and Rationale:

-

N-terminal Protection: The standard Fmoc group is labile to hydrazine.[13] Therefore, before Ivdde cleavage, the N-terminal α-amino group of the peptide must be protected with a group stable to hydrazine, such as the Boc group (tert-butoxycarbonyl) or by acetylation. This prevents unwanted side reactions at the N-terminus.

-

Hydrazine Concentration: A 2% solution of hydrazine monohydrate in DMF is the standard and most widely cited condition.[3][8][14] While higher concentrations (up to 10%) have been employed for sluggish or difficult removals, concentrations above 2% can increase the risk of side reactions, such as peptide cleavage at glycine residues.[13][15]

-

Reaction Time & Repetitions: Short, repeated treatments are generally more effective and minimize side reactions compared to a single, prolonged exposure. Three repetitions of 3-10 minutes are typically sufficient.[13][14][16] Optimization may be required depending on the peptide sequence, as aggregation can hinder reagent access.[17]

-

Washing: Thorough washing with DMF after the hydrazine treatment is crucial to remove all traces of hydrazine and the cleavage byproduct, ensuring the newly deprotected amine is clean and ready for the subsequent reaction.

Step-by-Step Methodology:

-

Prerequisite: Ensure the N-terminal α-amino group of the peptide-resin is protected (e.g., with a Boc group or by acetylation).

-

Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 15-30 minutes in a suitable reaction vessel.

-

Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF. Use approximately 25 mL of solution per gram of resin for each treatment.[13][14]

-

First Hydrazine Treatment: Drain the DMF from the swollen resin. Add the 2% hydrazine solution and agitate gently at room temperature for 3-10 minutes.[14][17]

-

Drain and Repeat: Drain the hydrazine solution. Repeat step 4 two more times for a total of three hydrazine treatments.

-

Thorough Washing: After the final treatment, drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove residual hydrazine and byproducts.

-

Confirmation (Optional): A qualitative Kaiser test can be performed on a few resin beads. A positive result (blue beads) confirms the presence of the newly freed primary amine on the ornithine side chain.

-

Proceed to Next Step: The peptide-resin is now ready for the desired on-resin modification, such as cyclization, branching, or conjugation.

Visualization of the Ivdde Cleavage Workflow

The following diagram illustrates the key stages of the on-resin Ivdde deprotection process.

Caption: Workflow for the selective on-resin cleavage of the Ivdde protecting group.

Section 3: Applications in Advanced Peptide Synthesis

The true power of this compound lies in its application to create complex peptide structures that are otherwise difficult or impossible to synthesize using standard linear SPPS.

Synthesis of Branched and Multi-Antigenic Peptides (MAPs)

By selectively deprotecting the ornithine side chain, a new point for peptide synthesis initiation is created. This allows for the growth of a second peptide chain from the side chain of the ornithine residue, resulting in a branched peptide. This strategy is fundamental in the construction of Multi-Antigenic Peptides (MAPs) for vaccine development, where multiple copies of an antigenic epitope are presented on a single molecular scaffold.[5][18]

On-Resin Side-Chain to Side-Chain Cyclization

Peptide cyclization is a key strategy to improve conformational rigidity, metabolic stability, and receptor binding affinity. This compound is an ideal tool for forming on-resin lactam bridges. In a typical strategy, a peptide is synthesized containing both this compound and an acidic amino acid (e.g., Fmoc-L-Asp(OAll)-OH) with an orthogonal side-chain protecting group. After linear assembly, the two side chains are sequentially deprotected on-resin, and an intramolecular amide bond (lactam bridge) is formed using standard peptide coupling reagents.[19][20][21]

Site-Specific Conjugation

The free amine generated after Ivdde removal serves as a unique chemical handle for the site-specific attachment of various moieties. This includes:

-

Fluorophores and Quenchers: For creating peptide-based probes for diagnostic assays.

-

Lipids: To create lipopeptides with improved cell permeability and pharmacokinetic properties.

-

Small Molecule Drugs: To develop targeted peptide-drug conjugates (PDCs).

-

PEGylation: To enhance the half-life and solubility of therapeutic peptides.

This precise, on-resin modification avoids non-specific conjugation to other reactive groups in the peptide, ensuring a homogenous final product.

Logical Framework for Orthogonal Synthesis

The following diagram illustrates the decision-making process and possibilities enabled by the orthogonality of the Fmoc, Ivdde, and resin-cleavable protecting groups.

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5 [sigmaaldrich.com]

- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 9. chempep.com [chempep.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. chemscene.com [chemscene.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 17. biotage.com [biotage.com]

- 18. nbinno.com [nbinno.com]

- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Orn(Ivdde)-OH in Peptide Chemistry

This guide provides a comprehensive overview of Fmoc-D-Orn(Ivdde)-OH, a specialized amino acid derivative crucial for advanced peptide synthesis. We will explore its chemical properties, strategic applications, and detailed protocols for its use, offering field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Orthogonal Protection in Peptide Synthesis

The synthesis of complex peptides, especially those with non-linear architectures, hinges on the concept of orthogonal protecting groups . In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the reactive side chains of amino acids.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups, each of which can be selectively removed under specific chemical conditions without affecting the others.[1][3]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. Here, the Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side-chain functional groups are protected by acid-labile groups like tert-butyl (tBu).[1] This two-dimensional orthogonality is sufficient for linear peptide synthesis. However, for more intricate structures such as cyclic peptides, branched peptides, or peptides conjugated to other molecules, a third dimension of orthogonality is required.[4][5] This is precisely the role fulfilled by amino acid derivatives like this compound.

The Ivdde Protecting Group: A Tool for Three-Dimensional Chemistry

This compound is a derivative of D-ornithine, an amino acid not commonly found in proteins, which can be useful for creating peptides with altered enzymatic stability. It features two key protecting groups:

-

Fmoc group: Protects the α-amino group and is removed by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[6]

-

Ivdde group: Protects the δ-amino group of the ornithine side chain.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is a more sterically hindered version of the Dde group.[7][8] This increased bulk provides enhanced stability and reduces the risk of side-chain migration that can sometimes be observed with the Dde group during prolonged synthesis.[7][9]

The defining feature of the Ivdde group is its unique cleavage condition: it is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu-based side-chain deprotection and resin cleavage (e.g., trifluoroacetic acid, TFA).[10] The Ivdde group is selectively removed by treatment with a dilute solution of hydrazine in DMF.[7][10][11] This distinct removal chemistry provides the third layer of orthogonality necessary for advanced peptide modifications.

Orthogonality Comparison

The table below summarizes the stability of common protecting groups under different deprotection conditions, highlighting the unique position of the Ivdde group.

| Protecting Group | Deprotection Condition | Stable to Piperidine? | Stable to TFA? | Stable to Hydrazine? |

| Fmoc | 20% Piperidine/DMF | No | Yes | No |

| tBu, Boc, Trt | ~95% TFA | Yes | No | Yes |

| Ivdde | 2-4% Hydrazine/DMF | Yes | Yes | No |

Strategic Applications of this compound

The unique properties of the Ivdde group make this compound an invaluable tool for several advanced peptide synthesis strategies.

Synthesis of Cyclic Peptides via On-Resin Lactamization

Cyclic peptides are of great interest in drug development due to their enhanced stability and conformational rigidity, which can lead to higher potency and selectivity.[12] On-resin cyclization is a preferred method as it can minimize intermolecular side reactions.[13][14]

This compound, in conjunction with an acidic amino acid bearing an orthogonal side-chain protecting group (e.g., Fmoc-L-Asp(ODmab)-OH), enables the efficient synthesis of side-chain-to-side-chain lactam-bridged cyclic peptides.[15][16][17]

The general workflow is as follows:

-

The linear peptide is assembled on a solid support using standard Fmoc/tBu SPPS.

-

This compound and the corresponding acidic amino acid are incorporated at the desired positions.

-

After completion of the linear sequence, the side-chain protecting groups of the ornithine and the acidic amino acid are selectively removed on-resin.

-

The newly exposed side-chain amine and carboxylic acid are then coupled to form the lactam bridge.

-

Finally, the peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed.

Below is a diagram illustrating the on-resin cyclization workflow.

Sources

- 1. peptide.com [peptide.com]

- 2. biosynth.com [biosynth.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fmoc-Orn(ivDde)-OH Novabiochem 1198321-33-3 [sigmaaldrich.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.cn]

- 11. biotage.com [biotage.com]

- 12. cws.auburn.edu [cws.auburn.edu]

- 13. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An optimized solid phase synthesis strategy--including on-resin lactamization--of astressin, its retro-, inverso-, and retro-inverso isomers as corticotropin releasing factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

Introduction: The Imperative of Orthogonality in Complex Synthesis

An In-Depth Technical Guide to the Ivdde Protecting Group: Mechanism and Application

In the intricate world of multistep chemical synthesis, particularly in the assembly of complex biomolecules like peptides and oligonucleotides, the ability to selectively mask and unmask reactive functional groups is paramount. This is the role of protecting groups, which act as temporary shields, preventing a functional group from reacting while transformations occur elsewhere in the molecule.[1] However, the true power in modern synthesis lies in the concept of orthogonality : the use of multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[1] This strategy allows for precise, sequential modifications at specific sites, a requirement for building branched peptides, cyclic structures, and molecules with site-specific labels.

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group has emerged as a cornerstone of orthogonal protection strategies, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a detailed exploration of the Ivdde group's mechanism of action, its practical application, and the field-proven insights that enable its successful implementation.

The Ivdde Group: Structure, Stability, and Orthogonality

The Ivdde protecting group is an analogue of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, distinguished by its more sterically hindered isovaleryl side chain.[2] This structural modification is critical to its superior performance.

Core Properties:

-

Acid Stability: The Ivdde group is completely stable to the acidic conditions typically used in SPPS, such as the trifluoroacetic acid (TFA) cocktails used for final cleavage from the resin and removal of other side-chain protecting groups like Boc and Trt.[2][3]

-

Base Stability: It is robustly resistant to the standard basic conditions used for the removal of the Nα-Fmoc group, typically 20% piperidine in N,N-dimethylformamide (DMF).[2][3]

-

Hydrazine Lability: The key to its orthogonality is its selective and rapid cleavage by dilute solutions of hydrazine, most commonly 2% hydrazine in DMF.[3]

This unique combination of stability and selective lability allows researchers to unmask a specific amine, such as the ε-amino group of a lysine residue, while the peptide remains anchored to the solid support and all other protecting groups, including the N-terminal Fmoc, remain intact.[3]

The Core Mechanism: Hydrazine-Mediated Cleavage

The deprotection of an Ivdde-protected amine is a clean and efficient process driven by a nucleophilic attack and subsequent intramolecular cyclization.

Mechanism Steps:

-

Nucleophilic Attack: A lone pair of electrons on a nitrogen atom of the hydrazine molecule attacks the electron-deficient β-carbon of the enamine system within the Ivdde group.[2]

-

Proton Transfer & Intermediate Formation: A series of proton transfers occurs, leading to the formation of a tetrahedral intermediate.

-

Intramolecular Cyclization & Amine Release: The terminal nitrogen of the hydrazine adduct then performs an intramolecular nucleophilic attack on one of the carbonyl carbons of the cyclohexanedione ring. This step is concerted with the collapse of the intermediate, which releases the now-free primary amine of the target molecule (e.g., the lysine side chain).

-

Byproduct Formation: The cyclization results in the formation of a highly stable and chromophoric indazole byproduct (6,6-Dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole).[2][3]

A significant advantage of this mechanism is that the indazole byproduct strongly absorbs UV light at approximately 290 nm.[3][4] This allows for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion before proceeding to the next synthetic step.[3][4]

Caption: Hydrazine-mediated cleavage of the Ivdde group.

Field-Proven Insights: Ivdde vs. Dde and Protocol Optimization

While chemically similar, the Ivdde group offers a critical advantage over its predecessor, the Dde group.

The Problem of Dde Migration: The Dde group is susceptible to migration, where it can be transferred from its intended lysine side chain to an unprotected α-amino group during the repeated piperidine treatments required for Fmoc removal.[5][6] This side reaction leads to scrambled sequences and undesired byproducts. The increased steric bulk of the Ivdde group's isovaleryl chain effectively prevents this intramolecular migration, making it a far more robust and trustworthy choice for long or complex peptide syntheses.[6][7]

Experimental Protocol: Ivdde Group Removal from Solid Support

This protocol outlines a standard, validated procedure for on-resin Ivdde deprotection.

Materials:

-

Ivdde-protected peptide-resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Deprotection Solution: 2% (v/v) hydrazine monohydrate in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

First Hydrazine Treatment: Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin). Agitate gently for 3 minutes at room temperature.[2][8]

-

Solution Removal: Drain the deprotection solution. The progress can be checked by measuring the UV absorbance of the filtrate at 290 nm.

-

Repeat Treatments: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments to ensure complete removal.[2]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the subsequent reaction (e.g., side-chain coupling).

Caption: Standard experimental workflow for Ivdde deprotection.

Troubleshooting and Optimization

In certain cases, particularly when the Ivdde-protected residue is near the C-terminus or located within an aggregated peptide sequence, deprotection can be sluggish or incomplete.[3][6] Optimization of the deprotection conditions may be necessary.

| Parameter | Standard Condition | Optimized Condition | Rationale & Outcome |

| Hydrazine Conc. | 2% in DMF | 4% in DMF | For stubborn removals, increasing the hydrazine concentration can significantly improve deprotection efficiency, often achieving near-complete removal where 2% fails.[9] |

| Reaction Time | 3 minutes | 5 minutes | Extending the duration of each treatment can allow more time for the reagent to penetrate aggregated sequences. |

| Repetitions | 3 | 4 or more | Increasing the number of treatments ensures fresh reagent is available to drive the reaction to completion. |

| Alternative Reagents | N/A | Hydroxylamine/imidazole in NMP | In extremely difficult cases, this alternative cocktail has been shown to achieve full cleavage without causing degradation to the peptide chain.[10] |

Data synthesized from optimization studies.[9][10]

Applications: Enabling Advanced Peptide Design

The robust orthogonality of the Ivdde group is a key enabler for the synthesis of highly complex peptides.

-

Branched Peptides: By incorporating Lys(Ivdde), the peptide backbone can be fully synthesized, after which the Ivdde group is selectively removed to expose the side-chain amine for the synthesis of a second peptide chain, creating a branched construct.[3]

-

Cyclic Peptides: Ivdde protection allows for on-resin cyclization. After linear synthesis, terminal and side-chain protecting groups can be selectively removed to form lactam bridges, crucial for constraining peptide conformation and enhancing biological activity.[3]

-

Site-Specific Labeling: An Ivdde-protected lysine can be unmasked at any point in the synthesis to allow for the attachment of fluorescent dyes, biotin tags, PEG chains, or other molecular probes to a precise location within the peptide sequence.[10]

Caption: Using Ivdde to synthesize a branched peptide.

Conclusion

The Ivdde protecting group represents a refined and highly reliable tool in the arsenal of the synthetic chemist. Its mechanism of action, based on a specific and monitorable reaction with hydrazine, provides a truly orthogonal cleavage strategy compatible with standard Fmoc-based protocols. By overcoming the stability issues inherent to the parent Dde group, Ivdde has become the gold standard for protecting lysine side chains, empowering researchers and drug development professionals to construct sophisticated peptide architectures with a high degree of confidence and control.

References

- Title: Photolabile Protecting Groups in Organic Synthesis Source: AWS URL

-

Title: Photolabile protecting group Source: Wikipedia URL: [Link]

-

Title: Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis Source: ResearchGate URL: [Link]

-

Title: Optimizing the removal of an ivDde protecting group Source: Biotage URL: [Link]

- Title: NEW Orthogonally protected lysine derivatives Novabiochem® Source: Merck Millipore URL

-

Title: Novel Photolabile Protecting Group for Carbonyl Compounds Source: Organic Letters URL: [Link]

-

Title: A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis Source: NIH National Center for Biotechnology Information URL: [Link]

- Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL

-

Title: Photolabile protecting groups and linkers Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

-

Title: Amino Acid Sidechain Deprotection Source: Aapptec Peptides URL: [Link]

-

Title: Removal of Dde and ivDde Protecting Groups Source: Aapptec URL: [Link]

-

Title: Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics Source: ResearchGate URL: [Link]

-

Title: Rational development of a strategy for modifying the aggregatibility of proteins Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Reagents for the synthesis of cyclic and modified peptides Source: Merck URL: [Link]

Sources

- 1. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

An In-depth Technical Guide to Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein synthesis in both academic research and industrial drug development.[1] The success of this powerful technique hinges on the precise control of chemical reactions at each step of peptide chain elongation. At the heart of this control lies the concept of orthogonal protection, a sophisticated strategy that employs a suite of protecting groups with distinct chemical labilities. This guide provides a comprehensive exploration of orthogonal protection strategies in SPPS, delving into the core principles, the major protection schemes, the rationale behind the selection of side-chain protecting groups, and their applications in the synthesis of complex peptides. We will examine the mechanistic underpinnings of various deprotection chemistries and provide field-proven insights to navigate the challenges encountered in modern peptide synthesis.

The Principle of Orthogonality in SPPS

In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others by employing specific, non-interfering chemical conditions.[2][3] In SPPS, the growing peptide chain is anchored to an insoluble resin, and amino acids are added sequentially.[1] Each amino acid possesses a temporary protecting group on its α-amino group (Nα) and, if necessary, a more permanent protecting group on its reactive side chain.[2]

An ideal orthogonal protection scheme ensures that:

-

The Nα-protecting group can be removed repeatedly at each cycle of amino acid addition without affecting the side-chain protecting groups or the bond linking the peptide to the resin.

-

The side-chain protecting groups remain intact throughout the entire synthesis process until they are intentionally removed during the final cleavage step.[4]

-

Specific side-chain protecting groups can be selectively removed while the peptide is still on the resin to allow for modifications such as cyclization, branching, or labeling.[5][6]

This multi-layered protection strategy is fundamental to preventing unwanted side reactions, ensuring the correct peptide sequence is assembled, and enabling the synthesis of complex, modified peptides.[4]

Visualizing Orthogonality

The concept of a multi-dimensional protection strategy can be visualized as a set of locks and keys, where each protecting group (the lock) can only be removed by its specific deprotection reagent (the key).

Caption: The Principle of Orthogonal Protection in SPPS.

Major Orthogonal Protection Strategies

Two primary orthogonal protection strategies have dominated the field of SPPS: the Boc/Bzl strategy and the Fmoc/tBu strategy.

The Boc/Bzl Strategy

Pioneered by R. Bruce Merrifield, the Boc/Bzl strategy utilizes the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl-based (Bzl) groups for more permanent side-chain protection.[7]

-

Nα-Protection: The Boc group is removed at each step by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][8]

-

Side-Chain Protection and Cleavage: Benzyl-based side-chain protecting groups are removed simultaneously with cleavage of the peptide from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF).[2]

While historically significant, the Boc/Bzl strategy is not truly orthogonal because both protecting groups are acid-labile, relying on a difference in acid lability for selectivity.[2][7] The harsh conditions required for final cleavage can lead to side reactions and degradation of sensitive peptides.

The acid-catalyzed removal of the Boc group proceeds through a stable tert-butyl cation intermediate.

Caption: Mechanism of TFA-mediated Boc deprotection.[8][9]

The Fmoc/tBu Strategy

The Fmoc/tBu strategy is the most widely used approach in modern SPPS.[3] It offers a truly orthogonal system based on the differential lability of the protecting groups to base and acid.

-

Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary Nα-protection and is removed at each step by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][10]

-

Side-Chain Protection and Cleavage: Side-chain protecting groups are typically based on the tert-butyl (tBu) moiety and are removed simultaneously with cleavage from the resin using a strong acid, most commonly TFA.[2]

The mild conditions used for Fmoc deprotection are a significant advantage, preserving the integrity of the peptide and allowing for the synthesis of longer and more complex sequences.[11]

The Fmoc group is cleaved via a β-elimination mechanism initiated by the abstraction of an acidic proton from the fluorenyl ring system by a base.[10][12]

Caption: Mechanism of piperidine-mediated Fmoc deprotection.[12][13]

Selection of Side-Chain Protecting Groups in Fmoc/tBu SPPS

The choice of side-chain protecting groups is critical for the success of peptide synthesis.[14] An ideal side-chain protecting group should be stable to the repeated piperidine treatments for Fmoc removal and be cleanly cleaved by TFA at the end of the synthesis with minimal side reactions.[4]

Common Side-Chain Protecting Groups

The following table summarizes the most commonly used side-chain protecting groups for trifunctional amino acids in Fmoc/tBu SPPS.

| Amino Acid | Side-Chain Functionality | Common Protecting Group(s) |

| Aspartic Acid (Asp) | Carboxylic Acid | tert-Butyl ester (OtBu) |

| Glutamic Acid (Glu) | Carboxylic Acid | tert-Butyl ester (OtBu) |

| Lysine (Lys) | Amine | tert-Butoxycarbonyl (Boc) |

| Arginine (Arg) | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) |

| Histidine (His) | Imidazole | Trityl (Trt) |

| Cysteine (Cys) | Thiol | Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu) |

| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) |

| Threonine (Thr) | Hydroxyl | tert-Butyl (tBu) |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) |

Challenges and Considerations

While the standard set of protecting groups is effective for many sequences, certain amino acids present unique challenges.

-

Arginine: The highly basic guanidinium group requires a robust protecting group to prevent side reactions. Pbf is the most common choice due to its sufficient acid lability for TFA cleavage.[15]

-

Aspartic Acid: Aspartic acid residues are prone to aspartimide formation, a side reaction that can occur during piperidine-mediated Fmoc deprotection, especially in Asp-Gly or Asp-Ser sequences.[16][17] This can lead to racemization and the formation of β-peptides. The use of bulkier tert-butyl-based protecting groups or modified deprotection conditions can mitigate this issue.[18]

-

Histidine: The imidazole side chain of histidine can be acylated during coupling steps if left unprotected, and it can also catalyze racemization.[14][19] The trityl (Trt) group is commonly used for protection and is stable to piperidine but readily cleaved by TFA.[19]

-

Cysteine: The nucleophilic thiol group of cysteine must be protected to prevent side reactions.[20] The choice of protecting group depends on the desired final product. For peptides with a free thiol, Trt is a good choice as it is cleaved by TFA. For the formation of disulfide bridges, orthogonal protecting groups like Acm can be used, which are stable to TFA and can be removed later in solution.

Advanced Orthogonal Strategies for Complex Peptides

The synthesis of peptides with complex architectures, such as cyclic peptides, branched peptides, and post-translationally modified peptides, requires an expanded toolbox of orthogonal protecting groups.[5][21] These groups can be selectively removed on-resin without affecting the Nα-Fmoc group or the tBu-based side-chain protection.

Commonly Used Orthogonal Protecting Groups

| Protecting Group | Protected Functionality | Deprotection Conditions |

| Allyloxycarbonyl (Alloc) | Amine, Carboxylic Acid (as allyl ester) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Amine | 2% Hydrazine in DMF |

| 4-Methyltrityl (Mtt) | Amine, Thiol | 1-2% TFA in DCM (mildly acidic) |

Applications in Complex Peptide Synthesis

-

On-Resin Cyclization: A common strategy for on-resin cyclization involves incorporating an amino acid with a side chain protected by an orthogonal group (e.g., Lys(Alloc)) and another with a side chain that can form a bond with it (e.g., Asp(OAll)).[1][6] After linear peptide synthesis, the Alloc and allyl ester groups are selectively removed using a palladium catalyst, and the deprotected side chains are then coupled on-resin to form a lactam bridge.[6][22]

Caption: Workflow for on-resin cyclization via lactam bridge formation.

-

Branched Peptides: Orthogonal protecting groups are essential for the synthesis of branched peptides. For instance, a lysine residue protected with Mtt can be selectively deprotected on-resin, and a second peptide chain can be synthesized on the ε-amino group.[23]

Experimental Protocols

Standard Fmoc-SPPS Cycle

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove piperidine and the DBF-piperidine adduct.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF for 1-2 hours.

-

Washing: Wash the resin with DMF (3-4 times).

-

Repeat: Repeat steps 2-5 until the desired peptide sequence is assembled.

Selective Deprotection of Alloc Group

-

Resin Preparation: After assembly of the linear peptide, wash the resin with DCM (3-4 times).

-

Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate for 30-60 minutes under an inert atmosphere (e.g., nitrogen or argon). Repeat this step if necessary.[6][24]

-

Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and byproducts.

Conclusion

The orthogonal protection strategy is a powerful and indispensable tool in solid-phase peptide synthesis. The judicious selection of Nα- and side-chain protecting groups allows for the efficient and high-fidelity synthesis of a vast array of peptides, from simple linear sequences to complex, multi-functional constructs. The continued development of novel protecting groups and deprotection methodologies will further expand the capabilities of SPPS, enabling the creation of next-generation peptide-based therapeutics and research tools. A thorough understanding of the principles and practical considerations of orthogonal protection is, therefore, essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Kamberi, M., et al. (2022). Solid-Phase Peptide Cyclization with Two Disulfide Bridges. Methods in Molecular Biology. Retrieved from [Link]

-

Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. (2024). ResearchGate. Retrieved from [Link]

-

Tantry, S. J., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Minimal Protection Strategies for SPPS. (n.d.). CPC Scientific Inc. Retrieved from [Link]

-

Peptide synthesis. (2024, January 10). In Wikipedia. Retrieved from [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Retrieved from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Wiley Online Library. Retrieved from [Link]

-

Deprotecting Fmoc Group Mechanism. (2022, January 7). Organic Chemistry. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Retrieved from [Link]

-

The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Disulfide-Based Protecting Groups for the Cysteine Side Chain. (2015). ResearchGate. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). Peptide Synthesis. Retrieved from [Link]

-

Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (2007). Molecules. Retrieved from [Link]

-

Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Open Access Pub. Retrieved from [Link]

-

Hlebowicz, E., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Retrieved from [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Radboud Repository. Retrieved from [Link]

-

Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. (2019). CEM Corporation. Retrieved from [Link]

- On-resin peptide cyclization. (2005). Google Patents.

-

Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage. Retrieved from [Link]

-

Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). ResearchGate. Retrieved from [Link]

-

(a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (2020). ResearchGate. Retrieved from [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). Research Collection. Retrieved from [Link]

-

Boc Deprotection Mechanism. (2022, December 14). Organic Chemistry. Retrieved from [Link]

-

Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. (2016). Semantic Scholar. Retrieved from [Link]

-

Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science. Retrieved from [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]

-

Using microwave heating to expedite your allyl ester or alloc deprotection. (2023, January 30). Biotage. Retrieved from [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). Molecules. Retrieved from [Link]

-

Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through... (2022). American Chemical Society. Retrieved from [Link]

-

General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. Solid-Phase Peptide Cyclization with Two Disulfide Bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 13. total-synthesis.com [total-synthesis.com]

- 14. peptide.com [peptide.com]

- 15. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research-collection.ethz.ch [research-collection.ethz.ch]

- 18. Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups | Semantic Scholar [semanticscholar.org]

- 19. nbinno.com [nbinno.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cem.de [cem.de]

- 23. nbinno.com [nbinno.com]

- 24. biotage.com [biotage.com]

benefits of using Ivdde protection for ornithine side chain

An In-Depth Technical Guide to the Strategic Application of Ivdde Protection for Ornithine Side Chains in Peptide Synthesis

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide therapeutic design. Ornithine, with its versatile side-chain primary amine, offers a key locus for introducing structural complexity and tailored functionality, such as lactam bridges for cyclization, branching for multivalent scaffolds, and site-specific conjugation of payloads.[1][2] The success of these advanced synthetic strategies hinges on a robust and highly selective (orthogonal) side-chain protection scheme. This guide provides a comprehensive technical overview of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group, establishing its superior utility for the δ-amino group of ornithine in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the chemical basis of its orthogonality, detail its practical advantages over preceding protecting groups, and provide field-proven protocols for its application and removal.

The Imperative for Orthogonal Protection in Complex Peptide Synthesis

In Fmoc-based SPPS, the synthesis of a simple linear peptide relies on a two-dimensional protection strategy: the temporary, base-labile Fmoc group for the α-amine and permanent, acid-labile groups (e.g., Boc, tBu, Trt) for reactive side chains.[1] However, the synthesis of more complex architectures, such as cyclic or branched peptides, necessitates a third dimension of orthogonality. This requires a class of protecting groups that are stable to both the piperidine used for Fmoc removal and the strong acid (typically trifluoroacetic acid, TFA) used for final resin cleavage, yet can be removed selectively on-resin under mild conditions.[3] The ivDde group fulfills this critical role with exceptional efficacy.

The Ivdde Group: Chemical Profile and Mechanism of Action

The ivDde group is a derivative of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, engineered for enhanced stability. Its utility is rooted in a unique chemical reactivity profile.

-

Stability: The ivDde group is completely stable to the 20% piperidine in DMF used for routine Fmoc deprotection and the concentrated TFA cocktails used for global deprotection and cleavage from the resin.[4][5]

-

Cleavage Mechanism: The selective removal of ivDde is achieved through a nucleophilic attack by hydrazine. The reaction proceeds via the formation of a stable indazole byproduct, which is chromophoric and absorbs strongly at approximately 290 nm.[5][6] This provides a convenient method for real-time spectrophotometric monitoring of the deprotection reaction, ensuring its completion.[4][5][7]

The diagram below illustrates the structure of an ivDde-protected ornithine residue and the mechanism of its cleavage by hydrazine.

Caption: Hydrazine-mediated cleavage of the ivDde group.

Core Advantages of Ivdde over Predecessor Protecting Groups

The primary motivation for developing ivDde was to overcome the documented limitations of the Dde group. While groundbreaking, Dde was found to be insufficiently stable for complex, lengthy syntheses.

-

Enhanced Stability and Reduced Migration: The Dde group has been shown to undergo intramolecular migration, particularly from a lysine side chain to an unprotected N-terminus, during the piperidine-mediated Fmoc removal step.[8] Furthermore, partial loss of the Dde group has been observed during the synthesis of long peptide sequences.[9] The increased steric hindrance of the isovaleryl moiety in the ivDde group provides a considerable barrier to this N→N' migration and prevents premature leaching, ensuring the integrity of the side-chain protection throughout the synthesis.[10]

-

Reliable Orthogonality: The robust stability of ivDde to both basic (piperidine) and acidic (TFA) conditions makes it a truly orthogonal protecting group in the context of Fmoc-SPPS.[4][11] This allows for the selective exposure of the ornithine side-chain amine at any desired point in the synthesis, enabling a wide array of on-resin modifications without disturbing other protecting groups.

Enabling Advanced Peptide Architectures

The selective deprotection of the ornithine side chain is the gateway to synthesizing highly complex and functionalized peptides.

-

On-Resin Cyclization: The most prominent application is the formation of head-to-tail or side-chain-to-side-chain lactam bridges. After assembling the linear peptide, the ivDde group on an ornithine residue is selectively removed. The now-free δ-amino group can be coupled with a C-terminal carboxylic acid (after cleavage from a hyper-acid-sensitive resin) or an activated side-chain carboxyl group of an Asp or Glu residue to form a stabilizing cyclic structure.[5][6]

-

Synthesis of Branched Peptides: After selective ivDde removal, the ornithine side-chain amine can serve as an anchor point for the synthesis of a second, distinct peptide chain, creating branched or "di-epitopic" peptides.[3][11] This is invaluable for developing multivalent binders, vaccine candidates, and complex drug delivery systems.

-

Site-Specific Conjugation: The exposed ornithine side chain is a perfect handle for the site-specific attachment of various moieties, including fluorescent labels for imaging, polyethylene glycol (PEG) chains to improve pharmacokinetic profiles, or cytotoxic agents for targeted drug delivery.[4][12]

Data Presentation: Comparative Analysis of Side-Chain Protecting Groups

To contextualize the advantages of ivDde, the following table compares common orthogonal protecting groups used for lysine and ornithine side chains in Fmoc-SPPS.

| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Orthogonal To | Key Considerations |

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA) | 95% TFA, 1-3 hours | Fmoc | Not orthogonal in standard Fmoc/tBu strategy; removed during final cleavage.[11][13] |

| Allyloxycarbonyl | Alloc | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Pd(0) and a scavenger (e.g., PhSiH₃) in DCM/DMF | Fmoc, Boc/tBu | Requires inert atmosphere; palladium traces can be difficult to remove.[11] |

| 4-Methyltrityl | Mtt | Very Mild Dilute Acid | 1-2% TFA in DCM, or HFIP/TFE | Fmoc, Boc/tBu | Extremely acid-sensitive; allows for selective removal while acid-labile resin linkers remain intact.[11] |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine or Hydroxylamine | 2% Hydrazine in DMF | Fmoc, Boc/tBu | Prone to migration and premature loss in long syntheses.[8][9] |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine or Hydroxylamine | 2-10% Hydrazine in DMF | Fmoc, Boc/tBu | Highly stable, less prone to migration. Removal can be sluggish in aggregated sequences. [13] |

Experimental Protocols and Optimization

While robust, the efficiency of ivDde removal can be sequence-dependent. Aggregated peptide sequences or an ivDde group located near the C-terminus can lead to sluggish or incomplete cleavage.[5][14] The following protocol provides a validated starting point, along with key optimization insights.

Protocol 1: On-Resin Selective Deprotection of Orn(ivDde) using Hydrazine

This protocol is the most common method for ivDde removal. It is critical to note that hydrazine also removes Fmoc groups; therefore, if the N-terminal α-amine must remain protected, it should be re-protected with a Boc group prior to this procedure.[9][15]

Materials:

-

Peptidyl-resin containing an Orn(ivDde) residue.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Hydrazine monohydrate.

-

Reaction vessel suitable for SPPS.

Procedure:

-

Preparation: Prepare a fresh deprotection solution of 2% to 4% (v/v) hydrazine monohydrate in DMF. For known difficult or aggregated sequences, starting with a 4% solution is recommended.[14]

-

Resin Swelling: Swell the peptidyl-resin in DMF for 15-30 minutes in the reaction vessel.

-

Deprotection: Drain the DMF and add the hydrazine solution to the resin (approximately 10-15 mL per gram of resin).

-

Reaction: Agitate the resin slurry gently at room temperature. A typical treatment time is 3-10 minutes.[4][14]

-

Iteration: Drain the deprotection solution. Repeat the hydrazine treatment (steps 3-4) two to three more times to ensure complete removal.[9]

-

Monitoring (Optional but Recommended): Collect the filtrate from each treatment. The presence of the indazole byproduct can be confirmed by measuring the UV absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[7]

-

Washing: After the final treatment, wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the indazole byproduct. The resin is now ready for the subsequent on-resin modification.

Workflow Visualization

Caption: Workflow for selective ivDde deprotection.

Optimization and Troubleshooting

-

Incomplete Cleavage: If deprotection remains incomplete, increase the hydrazine concentration (up to 10% has been reported for stubborn cases) or the duration/number of treatments.[14]

-

Fmoc Compatibility: For syntheses where retaining a labile Fmoc group is essential, a milder, fully orthogonal deprotection cocktail of hydroxylamine hydrochloride and imidazole in NMP can be used, although it requires longer reaction times (30-60 minutes).[9][16]

-

Side Reactions: The concentration of hydrazine should not exceed recommended levels without careful consideration, as very high concentrations have been reported to cause side reactions, such as the conversion of arginine to ornithine or cleavage at sensitive peptide bonds.[9][17]

Conclusion

The ivDde protecting group represents a significant advancement in the toolkit for solid-phase peptide synthesis. Its superior stability compared to Dde, combined with its robust orthogonality to standard Fmoc/tBu chemistry, makes it the premier choice for protecting the side chain of ornithine. By enabling mild and selective on-resin deprotection, the ivDde group unlocks the full synthetic potential of the ornithine residue, facilitating the routine construction of complex cyclic, branched, and conjugated peptides that are central to the development of next-generation therapeutics.

References

-

Biotage. (2023, January 30). Optimizing the removal of an ivDde protecting group. Biotage Blog. [Link]

-

Chhabra, S. R., et al. (2017). Evaluation of ivDde as a quasi-orthogonal protecting group for Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(10), 735-742. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from Aapptec. [Link]

-

ResearchGate. (2025, August 10). Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. Request PDF. [Link]

-

Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Aapptec. [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Aapptec. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Retrieved from Merck. [Link]

-

van der Velden, N. S., et al. (2022). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. Applied and Environmental Microbiology, 88(12), e0042422. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of Fmoc-Lys(ivDde)-OH: A Deep Dive for Peptide Chemists. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ResearchGate. (2025, August 5). Problems in the Synthesis of Cyclic Peptides Through Use of the Dmab Protecting Group. Request PDF. [Link]

-

Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 49(2), 127-135. [Link]

-

Honegger, A., Hughes, G. J., & Wilson, K. J. (1981). Chemical modification of peptides by hydrazine. Biochemical Journal, 199(1), 53-59. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. rsc.org [rsc.org]

- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. biotage.com [biotage.com]

- 15. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

introduction to orthogonally protected amino acids for SPPS

An In-Depth Technical Guide to Orthogonally Protected Amino Acids for Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Beyond Linear Chains – The Dawn of Complex Peptides

In the landscape of modern therapeutics and biochemical research, peptides have emerged as molecules of immense potential. Their journey from simple linear chains to complex architectures, such as cyclic, branched, and post-translationally modified peptides, has been enabled by a sophisticated chemical strategy: orthogonal protection . This guide is crafted not merely as a collection of protocols but as a deep dive into the chemical principles and practical wisdom that underpin the successful application of orthogonally protected amino acids in Solid-Phase Peptide Synthesis (SPPS). As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and bench-side success, offering insights that are both scientifically rigorous and field-proven. We will explore the causality behind our choices of protecting groups, the self-validating nature of a well-designed protection scheme, and the authoritative science that grounds our methodologies.

The Fundamental Imperative: Why Protecting Groups are Non-Negotiable in SPPS

The elegance of SPPS lies in its iterative nature: the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[1][2] However, the very reactivity that allows for the formation of the desired peptide bond between the α-amino group of one amino acid and the α-carboxyl group of another also presents a significant challenge. Amino acids possess reactive side chains that can interfere with the coupling process, leading to a cascade of unwanted side reactions and the formation of complex, inseparable mixtures.[3][4]

To orchestrate the specific, desired reaction at each step, we employ temporary "masks" or protecting groups . These are chemical moieties that reversibly block reactive functional groups, rendering them inert to the reaction conditions of peptide bond formation.[4][5] The success of any peptide synthesis is therefore critically dependent on the judicious selection and application of a coherent protecting group strategy.[5]

The Principle of Orthogonality: A Multi-Layered Strategy for Precise Control

The true power in peptide synthesis is unlocked with the concept of orthogonal protection . An orthogonal protection scheme utilizes multiple classes of protecting groups within a single synthetic sequence, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1][2][6][] This allows for a level of control akin to a surgeon's precision, enabling the synthesis of complex peptides with intricate architectures.

A typical orthogonal strategy in SPPS involves three hierarchical levels of protection:

-

Temporary Nα-Amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are cleaved at the beginning of each coupling cycle.[6] The most common examples are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3][5]

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis. They are designed to be stable to the conditions used for Nα-deprotection and are typically removed in the final step of the synthesis, concurrently with cleavage of the peptide from the solid support.[6]

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific, targeted modifications of the peptide while it is still on the solid support. They can be removed without disturbing the Nα-amino or other side-chain protecting groups, allowing for site-specific modifications such as cyclization, branching, or the introduction of post-translational modifications.[6][8]

The following diagram illustrates the concept of a three-dimensional orthogonal protection scheme, which is fundamental to the synthesis of complex peptides.

Caption: A three-dimensional orthogonal protection scheme in SPPS.

The Workhorses of SPPS: A Comparative Analysis of Major Protection Strategies

Two primary orthogonal protection strategies have dominated the field of SPPS: the Fmoc/tBu and the Boc/Bzl approaches.[5] The choice between them is a critical decision dictated by the nature of the target peptide and the desired synthetic outcome.

The Fmoc/tBu Strategy: The Modern Standard

The Fmoc/tBu strategy is the most widely used approach in modern SPPS, largely due to its use of milder reaction conditions.[4][]

-

Nα-Protection: The Fmoc group is used for temporary Nα-amino protection and is removed at each cycle with a mild base, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][9][10]

-

Side-Chain Protection: "Permanent" side-chain protecting groups are typically based on the tert-butyl (tBu) group, which are labile to strong acids.[1][]

-

Final Cleavage: The final deprotection of the side chains and cleavage of the peptide from the resin is achieved in a single step using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers.[4][9]

The key advantage of the Fmoc/tBu strategy is its true orthogonality: the base-labile Fmoc group and the acid-labile side-chain protecting groups are removed under fundamentally different and non-interfering conditions.[1][3][] This minimizes the risk of premature side-chain deprotection during the iterative Nα-deprotection steps, a significant advantage when synthesizing long or complex peptides.[4]

The diagram below illustrates a typical workflow for a single cycle of amino acid addition using the Fmoc/tBu strategy.

Caption: Decision tree for selecting an orthogonal protecting group strategy.

Applications in Advanced Peptide Synthesis

The true utility of orthogonally protected amino acids is demonstrated in their application to the synthesis of non-linear and modified peptides.

Synthesis of Cyclic Peptides

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. Orthogonal protection is essential for their synthesis. [11]A common strategy involves synthesizing a linear peptide on the resin with an amino acid side chain protected by an orthogonal group (e.g., Asp(OAll) or Lys(Alloc)). After assembly of the linear sequence, the orthogonal protecting group is selectively removed, and the deprotected side chain is cyclized with the N-terminus of the peptide. [11][12]

Synthesis of Branched Peptides

Branched peptides, such as multiple antigenic peptides (MAPs), are valuable tools in immunology and drug delivery. Their synthesis relies on a branching core, typically a lysine residue. [13]By using an orthogonally protected lysine, such as Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH, the α-amino group can be used for the elongation of one peptide chain, and after selective deprotection of the ε-amino group, a second peptide chain can be synthesized from the same lysine residue. [13]

Site-Specific Introduction of Post-Translational Modifications (PTMs)

PTMs play a crucial role in regulating protein function. [14][15][16]The study of PTMs often requires the synthesis of peptides with specific modifications at defined sites. Orthogonally protected amino acids are indispensable for this purpose. For example, a serine residue can be incorporated with its side chain protected by a group that is orthogonal to both Fmoc and tBu. Selective deprotection of this serine side chain on the resin allows for its site-specific phosphorylation.

Field-Proven Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific peptide sequence and solid support.

Protocol 1: Selective Deprotection of an Alloc-Protected Lysine Side Chain

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with an Alloc group on a resin-bound peptide, in preparation for side-chain modification.

Materials:

-

Resin-bound peptide containing a Lys(Alloc) residue (0.1 mmol scale)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Peptide synthesis vessel with a frit

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Swell the resin-bound peptide in anhydrous DCM or DMF for 30 minutes.

-

Drain the solvent.

-

Add a solution of Pd(PPh₃)₄ (0.2 equivalents) and PhSiH₃ (20 equivalents) in anhydrous DCM or DMF to the resin.

-

Gently agitate the mixture under an inert atmosphere for 2 hours at room temperature. [17]5. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a small sample of beads).

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin extensively with DCM or DMF (5 x 2 min) to remove all traces of the palladium catalyst and scavenger.

-

The resin is now ready for the subsequent modification of the deprotected lysine side chain.

Protocol 2: On-Resin Head-to-Tail Cyclization

Objective: To perform an on-resin head-to-tail cyclization of a linear peptide. This protocol assumes the C-terminal carboxyl group is linked to the resin via a linker that can be cleaved under conditions orthogonal to the side-chain protecting groups, or that the side chain of an amino acid like Asp or Glu is used as the anchor point.

Materials:

-

Fully protected linear peptide anchored to the resin, with the Nα-Fmoc group removed.

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Base: e.g., DIEA (N,N-Diisopropylethylamine).

Procedure:

-

Ensure the Nα-Fmoc group of the N-terminal amino acid has been removed and the resin has been thoroughly washed.

-

Swell the resin in anhydrous DMF.

-

In a separate vessel, prepare the activation solution: dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.

-

Add the activation solution to the resin-bound peptide.

-

Allow the cyclization reaction to proceed for 4-24 hours at room temperature. The reaction should be performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

-

Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Once cyclization is complete, wash the resin thoroughly with DMF and DCM.

-

The cyclic peptide can then be cleaved from the resin and globally deprotected using standard TFA cleavage protocols.

Troubleshooting and Expert Insights

-

Aspartimide Formation: A common side reaction, particularly in Fmoc/tBu chemistry, is the formation of a five-membered aspartimide ring from aspartic acid residues, which can lead to racemization and the formation of β-peptide bonds. [18]Using sterically hindered side-chain protecting groups for Asp, such as O-Dmab or O-Mpe, can significantly mitigate this issue. [18]* Incomplete Deprotection: If deprotection of an orthogonal group is sluggish, extending the reaction time or slightly increasing the temperature may be beneficial. However, care must be taken to avoid side reactions. For Alloc deprotection, ensuring the Pd(0) catalyst is active is crucial.

-

Catalyst Removal: Residual palladium from Alloc deprotection can be difficult to remove and may interfere with subsequent steps. Thorough washing with solutions containing chelating agents, such as sodium diethyldithiocarbamate, can be effective.

Future Perspectives: The Next Generation of Orthogonal Protection

The field of peptide synthesis is continually evolving, with ongoing research into new protecting groups and deprotection strategies that offer greater orthogonality, milder reaction conditions, and improved compatibility with green chemistry principles. [10][19]The development of four-dimensional orthogonal protection schemes and novel "safety-catch" linkers, which can be activated for cleavage under specific conditions, promises to further expand the capabilities of SPPS, enabling the synthesis of even more complex and diverse peptide-based molecules. [20]

References

-

García-Martín, F., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 6(4), 137-148. Retrieved January 16, 2026, from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved January 16, 2026, from [Link]

-

Lim, J. Y., et al. (2018). Design of functionalized cyclic peptides through orthogonal click reactions for cell culture and targeting applications. Biomacromolecules, 19(9), 3745-3755. Retrieved January 16, 2026, from [Link]

-

Kaletová, E., et al. (2014). Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry, 79(12), 5535-5545. Retrieved January 16, 2026, from [Link]

-

Behrendt, R., et al. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Journal of Peptide Science, 21(8), 643-649. Retrieved January 16, 2026, from [Link]

-

Gona, K. B., & Coin, I. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. Retrieved January 16, 2026, from [Link]

-

Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 16, 2026, from [Link]

- Jackson, S. M., & Ghadiri, M. R. (2000). Synthesis of cyclic peptides. Google Patents.

-

Pícharz, M., et al. (2019). Three-dimensional orthogonal protection scheme for solid-phase peptide synthesis under mild conditions. Journal of the American Chemical Society, 141(32), 12797-12805. Retrieved January 16, 2026, from [Link]

-

Chen, Y. C., et al. (2021). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 26(16), 4945. Retrieved January 16, 2026, from [Link]

-

Fang, G. M., et al. (2011). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Angewandte Chemie International Edition, 50(33), 7645-7649. Retrieved January 16, 2026, from [Link]

-

Harmand, V., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9871-9878. Retrieved January 16, 2026, from [Link]

- Loffet, A., & Zhang, H. (1992). Allyl side chain protection in peptide synthesis. Google Patents.

-

Alloc and Allyl Deprotection for Peptide Synthesis. (2025). Pepresin. Retrieved January 16, 2026, from [Link]

-

Evolution of branched peptides as novel biomaterials. (2025). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Alloc Protecting Group Removal Protocol. (n.d.). CDN. Retrieved January 16, 2026, from [Link]

-

Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5721-5743. Retrieved January 16, 2026, from [Link]

-